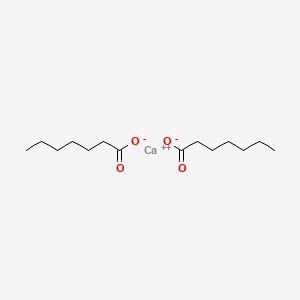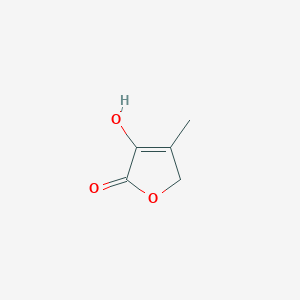
2-(Quinolin-6-YL)ethanol
説明
“2-(Quinolin-6-YL)ethanol” is a chemical compound with the molecular formula C11H11NO . It is also known as 2-(2-Quinolinyl)ethanol . This compound is a derivative of quinoline, a heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “2-(Quinolin-6-YL)ethanol” consists of a quinoline ring attached to an ethanol group . Quinoline is a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . For example, the Pfitzinger reaction involves isatin reacting with an α-methylene carbonyl compound in the presence of a base in ethanol to provide a substituted quinoline derivative .Physical And Chemical Properties Analysis
The average mass of “2-(Quinolin-6-YL)ethanol” is 173.211 Da and its monoisotopic mass is 173.084061 Da . More detailed physical and chemical properties were not found in the retrieved papers.科学的研究の応用
Selective Fluorescent Sensing : 2-(Quinolin-6-YL)ethanol derivatives have been used to develop selective fluorescent sensors. For instance, Zhou et al. (2012) created a sensor based on quinoline that shows high selectivity and sensitivity to Cd(2+) ions in ethanol, capable of distinguishing Cd(2+) from Zn(2+) via different sensing mechanisms (Zhou et al., 2012).
Clean Synthesis of Quinolin-2-yl Substituted Ureas : Xie et al. (2019) developed an environmentally-friendly method for preparing various quinolin-2-yl substituted ureas in water under mild conditions. This process uses simple filtration and washing with ethanol, highlighting its practicality and sustainability (Xie et al., 2019).
Synthesis of 2-(3-Arylbenzo[f]quinolin-2-yl)ethanol Derivatives : Wang et al. (2011) demonstrated an efficient synthesis method for these derivatives, involving an unusual THF-involved reaction, showcasing the potential for innovative synthetic pathways in pharmaceutical and fine chemical industries (Wang et al., 2011).
Biological Evaluation of Novel Heterocyclic Hybrids : Singh and Manna (2022) synthesized novel heterocyclic hybrid derivatives involving 8-hydroxyquinoline, showcasing their potential in biological applications. This study included molecular docking studies indicating significant binding affinities, suggesting potential pharmacological applications (Singh & Manna, 2022).
Antimicrobial and Antiproliferative Activities : Nafie et al. (2020) synthesized quinoline derivatives exhibiting promising antimicrobial and cytotoxic activities. This study highlights the biological importance of quinoline derivatives in the development of new therapeutic agents (Nafie, Mahgoub, & Amer, 2020).
Green Synthesis of Chiral Alcohols : Meshram et al. (2019) utilized Daucus carota for the bioreduction of quinoxaline ketones to produce chiral alcohols, emphasizing the role of green chemistry in synthesizing biologically active compounds (Meshram, Ramesh, Nanubolu, Srivastava, Adari, & Sahu, 2019).
特性
IUPAC Name |
2-quinolin-6-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-7-5-9-3-4-11-10(8-9)2-1-6-12-11/h1-4,6,8,13H,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETRNBJUCZBYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCO)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591509 | |
| Record name | 2-(Quinolin-6-yl)ethan-1-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-6-YL)ethanol | |
CAS RN |
227809-77-0 | |
| Record name | 2-(Quinolin-6-yl)ethan-1-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(1-Methylpiperidin-2-yl)methyl]piperazine](/img/structure/B3049894.png)




![N-[(2-Chlorophenyl)methylidene]benzenecarbohydrazonic acid](/img/structure/B3049903.png)
